

# In Vitro Binding Affinity of MM-589 TFA to WDR5: A Technical Guide

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## Compound of Interest

Compound Name: MM-589 Tfa

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This technical guide provides an in-depth overview of the in vitro binding affinity of **MM-589 TFA**, a potent macrocyclic peptidomimetic inhibitor, for the WD repeat-containing protein 5 (WDR5). WDR5 is a critical scaffolding protein involved in the assembly and function of multiple protein complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase complex, which plays a crucial role in regulating gene expression. Dysregulation of the MLL complex is implicated in various cancers, particularly acute leukemias with MLL gene rearrangements. MM-589 targets the interaction between WDR5 and MLL1, representing a promising therapeutic strategy.

## Quantitative Binding and Activity Data

The following tables summarize the key in vitro binding and functional activity data for MM-589. This data is primarily derived from the seminal work by Karatas et al., published in the Journal of Medicinal Chemistry in 2017.

Parameter	Value	Description	Reference
IC50 (WDR5 Binding)	0.90 nM	The half maximal inhibitory concentration for the binding of MM-589 to WDR5.	<a href="#">[1]</a> <a href="#">[2]</a>
Ki (WDR5 Binding)	< 1 nM	The inhibition constant, indicating a very high affinity of MM-589 for WDR5.	<a href="#">[1]</a> <a href="#">[2]</a>

Table 1: In Vitro Binding Affinity of MM-589 to WDR5

Parameter	Value	Description	Reference
IC50 (MLL HMT Activity)	12.7 nM	The half maximal inhibitory concentration for the histone methyltransferase (HMT) activity of the MLL complex.	<a href="#">[1]</a> <a href="#">[2]</a>

Table 2: In Vitro Functional Activity of MM-589

Cell Line	IC50 (Cell Growth)	Description	Reference
MV4-11	0.25 $\mu$ M	Human biphenotypic B myelomonocytic leukemia cell line with MLL-AF4 fusion.	<a href="#">[2]</a>
MOLM-13	0.21 $\mu$ M	Human acute myeloid leukemia cell line with MLL-AF9 fusion.	<a href="#">[2]</a>

Table 3: Cellular Activity of MM-589 in MLL-Rearranged Leukemia Cell Lines

## Experimental Protocols

Detailed experimental protocols for the determination of the binding affinity and functional activity of MM-589 are outlined below. While the primary publication by Karatas et al. (2017) is the source of the quantitative data, the specific, detailed step-by-step protocols were not available in the main text or readily accessible supplementary information. Therefore, the following represents generalized protocols for the types of assays typically employed for such determinations.

### Fluorescence Polarization (FP) Assay for WDR5 Binding

This competitive binding assay is commonly used to determine the affinity of a test compound for a target protein.

**Principle:** A fluorescently labeled ligand (tracer) with known affinity for the target protein (WDR5) is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger WDR5 protein, its tumbling is restricted, leading to a higher polarization value. A test compound (MM-589) that competes with the tracer for binding to WDR5 will displace the tracer, causing a decrease in fluorescence polarization. The magnitude of this decrease is proportional to the binding affinity of the test compound.

Generalized Protocol:

- Reagent Preparation:
  - Assay Buffer: Prepare a suitable buffer, for example, 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM TCEP, and 0.01% Tween-20.
  - WDR5 Protein: Recombinantly express and purify human WDR5 protein. The final concentration should be determined based on the  $K_d$  of the fluorescent tracer.
  - Fluorescent Tracer: A fluorescently labeled peptide derived from the WDR5-binding motif of MLL1 (e.g., FITC-labeled MLL1 peptide). The concentration should be at or below its  $K_d$  for WDR5.

- Test Compound (**MM-589 TFA**): Prepare a stock solution in DMSO and perform serial dilutions in the assay buffer.
- Assay Procedure (384-well plate format):
  - Add 10  $\mu$ L of the serially diluted **MM-589 TFA** or DMSO (control) to the wells.
  - Add 10  $\mu$ L of the WDR5 protein solution to all wells.
  - Add 10  $\mu$ L of the fluorescent tracer solution to all wells.
  - The final volume in each well is 30  $\mu$ L.
  - Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium, protected from light.
- Data Acquisition and Analysis:
  - Measure the fluorescence polarization on a suitable plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).
  - The IC<sub>50</sub> value is determined by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
  - The K<sub>i</sub> value can be calculated from the IC<sub>50</sub> value using the Cheng-Prusoff equation, which requires knowledge of the concentration and K<sub>d</sub> of the fluorescent tracer.

## AlphaLISA Assay for MLL Histone Methyltransferase (HMT) Activity

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay used here to measure the enzymatic activity of the MLL complex.

Principle: A biotinylated histone H3 peptide substrate is incubated with the MLL enzyme complex and the methyl donor, S-adenosylmethionine (SAM). In the presence of active MLL, the histone H3 peptide becomes methylated (e.g., at lysine 4). The methylated product is then

detected by the addition of streptavidin-coated donor beads and acceptor beads conjugated to an antibody specific for the methylated histone mark. When the donor and acceptor beads are brought into close proximity through this interaction, excitation of the donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal at 615 nm. Inhibition of MLL activity by MM-589 results in a decrease in the AlphaLISA signal.

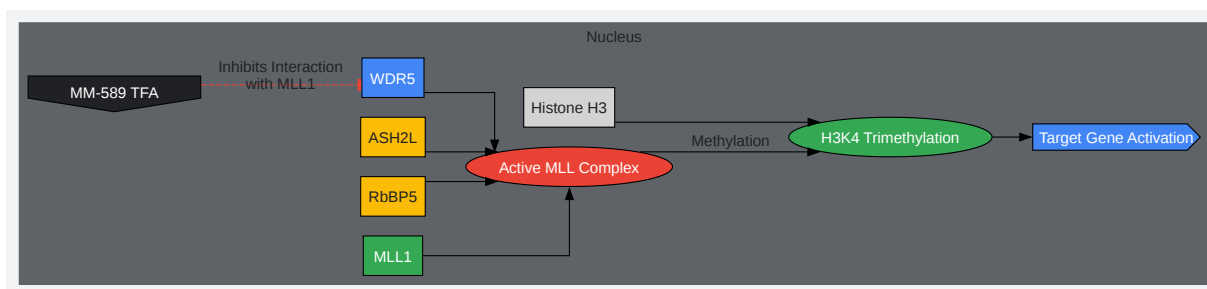
#### Generalized Protocol:

- Reagent Preparation:
  - HMT Assay Buffer: Prepare a suitable buffer, for example, 25 mM Tris-HCl (pH 8.0), 1 mM DTT, 0.01% BSA, and 0.01% Tween-20.
  - MLL Enzyme Complex: Reconstituted MLL core complex (containing MLL, WDR5, RbBP5, and ASH2L).
  - Substrate: Biotinylated histone H3 peptide.
  - Methyl Donor: S-adenosylmethionine (SAM).
  - Inhibitor (**MM-589 TFA**): Prepare a stock solution in DMSO and perform serial dilutions in the HMT assay buffer.
  - AlphaLISA Reagents: Anti-methylated histone antibody-conjugated acceptor beads and streptavidin-coated donor beads, diluted in an appropriate AlphaLISA buffer.
- Assay Procedure (384-well plate format):
  - Add 5  $\mu$ L of the serially diluted **MM-589 TFA** or DMSO (control) to the wells.
  - Add 2.5  $\mu$ L of the MLL enzyme complex solution and incubate for a short period (e.g., 10 minutes) at room temperature.
  - Initiate the enzymatic reaction by adding 2.5  $\mu$ L of a mixture of the biotinylated histone H3 peptide and SAM.
  - Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

- Stop the reaction and proceed with detection by adding 5  $\mu$ L of the acceptor bead solution. Incubate for 60 minutes at room temperature.
- Add 10  $\mu$ L of the donor bead solution under subdued light and incubate for 30 minutes at room temperature.
- Data Acquisition and Analysis:
  - Read the plate on an Alpha-enabled plate reader.
  - The IC<sub>50</sub> value is determined by plotting the AlphaLISA signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

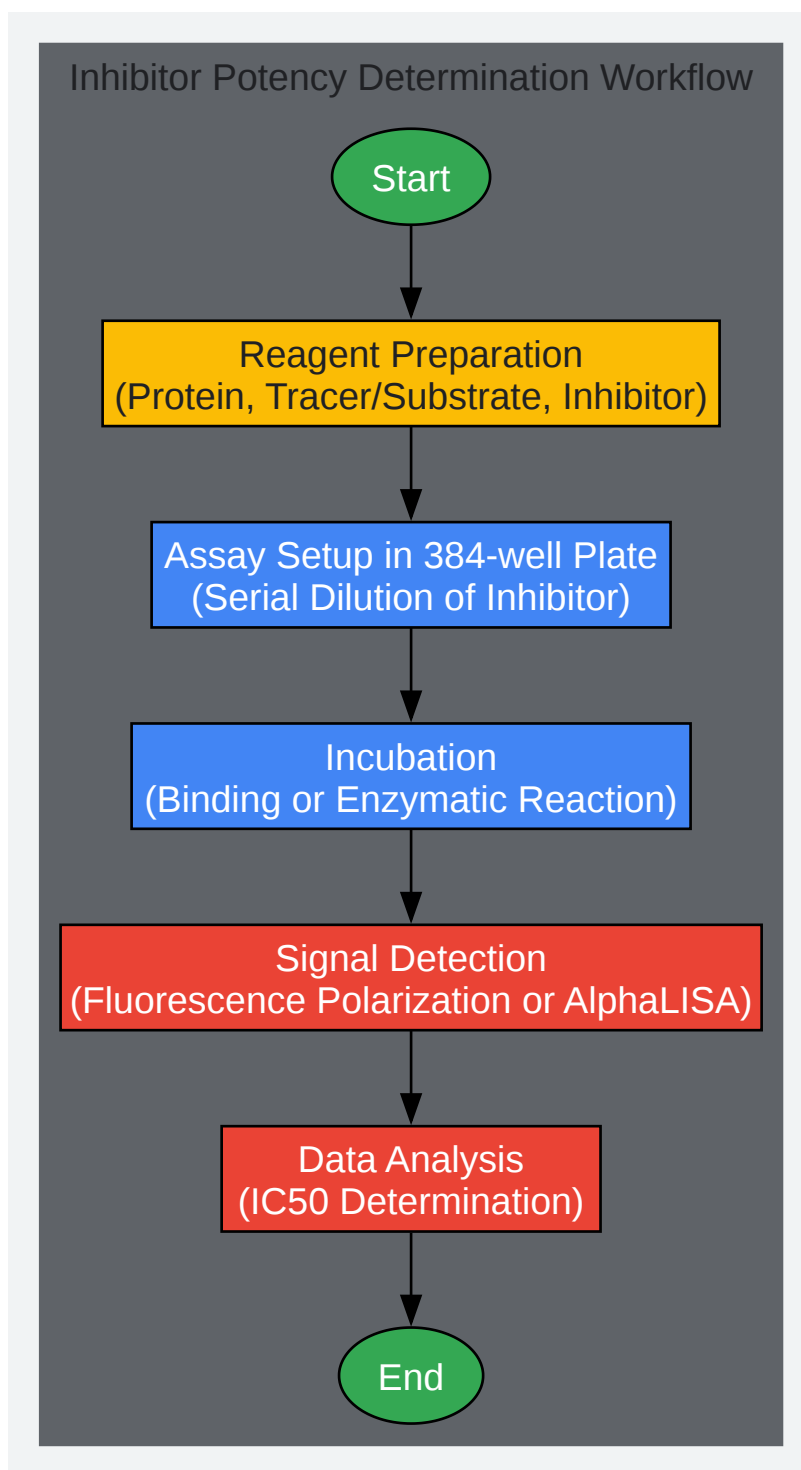
## Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the WDR5-MLL1 signaling pathway and a generalized experimental workflow for determining inhibitor potency.



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Caption: WDR5-MLL1 signaling pathway and the inhibitory action of **MM-589 TFA**.



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Caption: Generalized experimental workflow for determining inhibitor potency.

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## References

- 1. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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